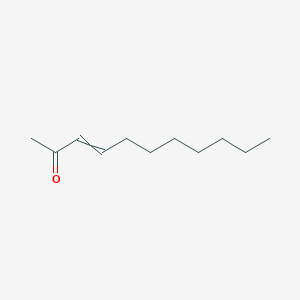

Undec-3-EN-2-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

10522-37-9 |

|---|---|

Molecular Formula |

C11H20O |

Molecular Weight |

168.28 g/mol |

IUPAC Name |

(E)-undec-3-en-2-one |

InChI |

InChI=1S/C11H20O/c1-3-4-5-6-7-8-9-10-11(2)12/h9-10H,3-8H2,1-2H3/b10-9+ |

InChI Key |

CCXHMPZXKYIXPU-MDZDMXLPSA-N |

SMILES |

CCCCCCCC=CC(=O)C |

Isomeric SMILES |

CCCCCCC/C=C/C(=O)C |

Canonical SMILES |

CCCCCCCC=CC(=O)C |

Other CAS No. |

10522-37-9 |

Origin of Product |

United States |

Natural Abundance and Biogenic Pathways of Undec 3 En 2 One

Discovery and Isolation from Biological Sources

The identification of Undec-3-en-2-one in the environment is a result of detailed analytical studies of complex biological matrices.

Identification in Botanical Matrices (e.g., Quercus agrifolia)

This compound has been reported to be present in Quercus agrifolia, commonly known as the California coast live oak. nih.gov This evergreen oak species is native to the California Floristic Province. wikipedia.org The identification of this compound within a botanical matrix highlights the diverse array of secondary metabolites produced by plants.

Potential Presence in Other Biological Systems

While its presence in Quercus agrifolia is noted, the potential for this compound to exist in other biological systems is an area of ongoing research. Volatile organic compounds (VOCs) like this compound are widespread in nature and can be found in various organisms, including insects and marine life. For instance, related ketone compounds have been identified as pheromones in certain ant and butterfly species. researchgate.net Further research is needed to definitively identify this compound in other specific biological contexts.

Postulated Biosynthetic Routes

The biogenic synthesis of this compound is thought to involve specific enzymatic processes acting on precursor molecules. While the complete pathway has not been fully elucidated, scientific understanding points towards a series of biochemical transformations.

Enzymatic Precursors and Proposed Transformations

The biosynthesis of ketones like this compound likely involves the enzymatic modification of fatty acids or other suitable precursors. nih.gov Enzymes such as hydrolases play a crucial role in the breakdown and transformation of various compounds within an organism. researchgate.net In many biological systems, enzymes are initially produced as inactive precursors called zymogens or proenzymes, which are then activated to carry out their specific functions. wikipedia.org

The formation of this compound could potentially proceed through the oxidation of a corresponding secondary alcohol, undec-3-en-2-ol, catalyzed by an appropriate dehydrogenase enzyme. The precursor alcohol itself could be derived from the metabolism of longer-chain fatty acids.

Investigation of Metabolic Pathways and Intermediates

The study of metabolic pathways often involves the identification of intermediates and the enzymes that catalyze their conversion. researchgate.net In the context of this compound, this would entail analyzing the metabolome of organisms known to produce the compound to identify potential precursors and downstream products. Techniques such as gas chromatography-mass spectrometry (GC-MS) are instrumental in separating and identifying volatile compounds within a biological sample. researchgate.net

The investigation into the biosynthetic pathway of similar compounds, such as the antibiotic prodigiosin, has revealed complex, multi-step processes involving a suite of specialized enzymes. nih.gov A similar level of complexity is anticipated for the biosynthesis of this compound.

Data on this compound

| Property | Value |

| Molecular Formula | C11H20O |

| Molecular Weight | 168.28 g/mol |

| IUPAC Name | (E)-undec-3-en-2-one |

Table 1: Physicochemical Properties of this compound. nih.gov

Synthetic Methodologies and Chemical Reactivity of Undec 3 En 2 One

Strategies for Undec-3-EN-2-one Synthesis

The construction of linear unsaturated ketones such as this compound can be achieved through various synthetic routes. These methods range from classical condensation reactions to modern catalytic approaches, each offering distinct advantages in terms of efficiency, selectivity, and substrate scope.

Total Synthesis Approaches for Linear Unsaturated Ketones

The total synthesis of linear unsaturated ketones is a well-established field, often serving as a key step in the construction of natural products and other complex targets. scripps.edu A common strategy involves the condensation of aldehydes and ketones. For instance, the aldol (B89426) condensation between heptanal (B48729) and acetone (B3395972) could theoretically yield this compound, typically proceeding through a β-hydroxy ketone intermediate which is then dehydrated.

Modern approaches offer more direct routes. A photocatalytic, oxidant-free method allows for the one-step synthesis of linear unsaturated ketones from 1,2-disubstituted cyclopropanols. thieme-connect.comresearchgate.net This reaction proceeds via the ring-opening of a cyclopropyloxy radical intermediate. thieme-connect.comresearchgate.net Another powerful technique is the tandem Wacker oxidation-dehydrogenation of terminal olefins, catalyzed by a palladium(II)/hypervalent iodine system, which directly converts readily available terminal olefins into linear α,β-unsaturated ketones. acs.org This method is noted for its good yields and excellent functional group tolerance under mild conditions. acs.org

Stereoselective Synthesis of Olefinic Ketones

Controlling the geometry of the carbon-carbon double bond is a critical aspect of synthesizing olefinic ketones. The properties and subsequent reactivity of this compound are dependent on whether the double bond is in the E (trans) or Z (cis) configuration, with the (E)-isomer being the more common and stable form. nih.gov

Several methodologies have been developed to achieve high stereoselectivity. The Horner-Wadsworth-Emmons reaction is a classic and reliable method for creating E-alkenes. researchgate.net Specifically, using methyl 2-[bis(2,2,2-trifluoroethyl)phosphono]propionate with aryl alkyl ketones has been shown to produce tetrasubstituted (Z)-alkenes with high selectivity. researchgate.net The Julia-Kocienski olefination is another powerful tool, which has been adapted for the stereoselective synthesis of trisubstituted (Z)-alkenes from unsymmetrical ketones with good yields and high selectivity (Z/E ratios from 91:9 to 99:1). organic-chemistry.org Reductive coupling reactions using reagents like Woollins' reagent (a selenium analog of Lawesson's reagent) can convert ketones and aldehydes into symmetrical and unsymmetrical (E)-olefins. rsc.orgrsc.org

A concise, three-reaction method for the highly stereoselective synthesis of β,β-disubstituted α,β-unsaturated esters, which are structurally related to unsaturated ketones, involves an aldol reaction, acetylation, and an elimination step using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). jst.go.jp

Application of Catalytic Methods (e.g., Organocatalysis, Transition Metal Catalysis)

Catalytic methods are at the forefront of modern organic synthesis, offering efficient and selective pathways to complex molecules under mild conditions.

Transition Metal Catalysis: Transition metals, particularly palladium, iridium, and gold, are widely used in the synthesis of unsaturated ketones. nih.gov A palladium(II)-catalyzed tandem Wacker oxidation–dehydrogenation of terminal olefins provides a direct route to linear α,β-unsaturated ketones. acs.org A bimetallic system using gold and molybdenum complexes (Ph₃PAuNTf₂ and MoO₂(acac)₂) effectively catalyzes the synthesis of linear α-iodo/bromo-α,β-unsaturated aldehydes and ketones directly from propargylic alcohols. organic-chemistry.orgacs.org This method features low catalyst loadings and mild reaction conditions. acs.org Iridium-catalyzed asymmetric hydrogenation is another key technique, used for the enantioselective reduction of alkenes, which can be a step in the synthesis of chiral building blocks for more complex molecules. diva-portal.org

Organocatalysis: Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful alternative to metal-based catalysis. taltech.ee Chiral amines, such as proline and its derivatives, are widely used to activate aldehydes and ketones for stereospecific additions. taltech.eenih.gov In the context of unsaturated systems, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), a non-nucleophilic amidine base, is frequently used as a catalyst for elimination reactions to form double bonds and in cycloaddition reactions. scielo.bracs.orgwikipedia.org For example, DBU can catalyze the [3+2] cycloaddition of certain substrates to form triazoles. acs.org Thiourea-based organocatalysts have also proven effective in delivering products in high yields and selectivities. taltech.ee

| Catalytic System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Pd(II)/Hypervalent Iodine | Tandem Wacker Oxidation-Dehydrogenation | Direct conversion of terminal olefins; mild conditions. | acs.org |

| Ph₃PAuNTf₂ / MoO₂(acac)₂ | Conversion of Propargylic Alcohols | Bimetallic system; low catalyst loadings; good diastereoselectivity. | organic-chemistry.orgacs.org |

| Iridium Complexes | Asymmetric Hydrogenation | Enantioselective reduction of alkenes. | diva-portal.org |

| Proline / Cinchona Alkaloids | Aldol / Michael Reactions | Enantioselective C-C bond formation. | taltech.eenih.gov |

| DBU | Elimination / Cycloaddition | Strong, non-nucleophilic base catalyst. | jst.go.jpacs.org |

Reaction Conditions Optimization for Yield and Purity

Optimizing reaction conditions is crucial for maximizing product yield and purity, which is essential for both laboratory-scale synthesis and industrial production. google.com Key parameters that are typically varied include the choice of catalyst, solvent, temperature, and reaction time.

For instance, in the synthesis of α-iodo/bromo-α,β-unsaturated ketones, it was found that adding triphenylphosphine (B44618) oxide (Ph₃PO) as an additive suppressed the formation of undesired enone byproducts. acs.org Increasing catalyst and additive loadings in this system allowed reactions to complete in less than 12 hours with good yields and excellent diastereoselectivity. acs.org In photocatalytic syntheses, the choice of solvent can be critical; the dehydrogenative ring-opening of cyclopropanols to unsaturated ketones proceeded with good yields in acetonitrile (B52724), while yields were much lower in other solvents. thieme-connect.com

The purity of a final product is often assessed using techniques like quantitative nuclear magnetic resonance (qNMR) or high-performance liquid chromatography (HPLC). google.comorgsyn.org For example, a purity of 97% was determined by qNMR for a pyroglutamic acid derivative, allowing for the calculation of a corrected yield. orgsyn.org Optimization often involves a balance; for example, while a reaction might proceed to completion at a higher temperature, this could also lead to the formation of more byproducts, necessitating a compromise to achieve the best balance of yield and purity.

| Reaction | Parameter Optimized | Observation | Reference |

|---|---|---|---|

| Au/Mo catalyzed synthesis of halo-enones | Additive | Addition of Ph₃PO suppressed enone byproduct formation. | acs.org |

| Photocatalytic synthesis of enones | Solvent | Acetonitrile provided significantly higher yields compared to other solvents. | thieme-connect.com |

| Organocatalytic Michael Addition | Base | Omitting the DBU base resulted in a yield of <5%. | orgsyn.org |

| Synthesis of Prothioconazole | Reaction Time/Temperature | Stirring for 12-15 hours at 20-30°C after initial cooling led to reaction completion. | google.com |

Chemical Transformations and Derivatives

The enone moiety in this compound is a versatile functional group that can undergo a variety of chemical transformations, including oxidation, reduction, and addition reactions, leading to a diverse range of derivatives.

Oxidation Reactions and Products (e.g., Spirocyclic Lactones from related enones)

The oxidation of enones can lead to various products depending on the reagents and conditions used. A particularly interesting transformation is the oxidative rearrangement of enones and related structures to form spirocyclic compounds, which are valuable scaffolds in medicinal chemistry.

While direct oxidation of a simple linear enone like this compound to a spirocyclic lactone is not a direct pathway, related phenolic substrates can undergo hypervalent iodine-mediated spirocyclization. beilstein-journals.org For example, p-substituted phenols can be cyclized to the corresponding spirolactones using a catalytic amount of an iodoarene with an oxidant like m-CPBA. beilstein-journals.org In a similar vein, the oxidation of N-aryl alkynamides using electrochemical methods can produce halogenated spiro[4.5]trienones through an oxidative dearomatization process. chim.it These reactions often proceed through the formation of a radical species, followed by radical cyclization and a subsequent oxidation step to furnish the final spirocyclic product. chim.it The oxidation of cyclopent-2-en-1-ones with selenium dioxide (Riley oxidation) can also lead to highly oxidized cyclopentenone products. nih.gov

The synthesis of spirocyclic lactones can also be achieved from functionalized amides and oxazoline (B21484) derivatives through oxidative cyclization using reagents like phenyliodine(III) diacetate (PIDA). beilstein-journals.org

Reduction Reactions and Products

The reduction of this compound, an α,β-unsaturated ketone, can yield different products depending on the reagents and reaction conditions employed. The two primary pathways are 1,2-reduction, which affects the carbonyl group (C=O), and 1,4-reduction (or conjugate reduction), which affects the carbon-carbon double bond (C=C). Complete reduction of both functional groups is also possible.

1,2-Reduction: This pathway leads to the formation of the corresponding allylic alcohol, (E)-Undec-3-en-2-ol. This selective reduction of the ketone to a secondary alcohol while preserving the double bond is often achieved using specific hydride reagents.

1,4-Reduction: This pathway results in the saturation of the alkene bond, producing the saturated ketone, Undecan-2-one. This is a common outcome when using catalytic hydrogenation under controlled conditions or certain metal-hydride systems. mdpi.com

Complete Reduction: The reduction of both the double bond and the carbonyl group yields the saturated alcohol, Undecan-2-ol. This typically requires stronger reducing agents or more forcing reaction conditions.

The chemoselectivity of the reduction is highly dependent on the chosen methodology. For instance, iridium catalysts with a 2-(4,5-dihydroimidazol-2-yl)quinoline ligand in water have been shown to be highly efficient for the 1,4-reduction of α,β-unsaturated ketones. mdpi.com In contrast, Raney nickel-catalyzed hydrogenation can be directed to yield either the saturated ketone or the saturated alcohol by controlling the solvent system. acs.org Metal-free methods, using water as a hydrogen source, have also been developed for the chemoselective reduction of the C=C bond in α,β-unsaturated carbonyl compounds. rsc.org

Below is a table summarizing common reduction reactions applicable to α,β-unsaturated ketones like this compound.

Table 1: Reduction Reactions of α,β-Unsaturated Ketones

| Reagent/Catalyst System | Predominant Product Type | Product from this compound |

|---|---|---|

| Sodium borohydride (B1222165) (NaBH₄) in CeCl₃ (Luche Reduction) | 1,2-Reduction | (E)-Undec-3-en-2-ol |

| Diisobutylaluminium hydride (DIBAL-H) at low temp. | 1,2-Reduction | (E)-Undec-3-en-2-ol |

| Raney Nickel, H₂ (in certain solvents) acs.org | 1,4-Reduction | Undecan-2-one |

| Iridium Catalyst, HCOOH (in water) mdpi.com | 1,4-Reduction | Undecan-2-one |

| NaBH₄ with CoCl₂ researchgate.net | 1,4-Reduction or full reduction | Undecan-2-one or Undecan-2-ol |

Nucleophilic and Electrophilic Addition Reactions

The dual reactivity of the conjugated system in this compound allows for both nucleophilic and electrophilic addition reactions.

Nucleophilic Addition Nucleophiles can attack two primary electrophilic sites: the carbonyl carbon (C2) in a 1,2-addition or the β-carbon (C4) in a 1,4-conjugate addition (also known as a Michael addition). libretexts.orgwikipedia.org The outcome is largely determined by the nature of the nucleophile.

1,2-Addition: "Hard" nucleophiles, such as Grignard reagents and organolithium compounds, are highly reactive and tend to attack the more polarized carbonyl carbon directly in an irreversible manner. masterorganicchemistry.com This reaction, after an aqueous workup, yields a tertiary alcohol.

1,4-Conjugate Addition: "Soft" nucleophiles, which include Gilman reagents (lithium diorganocuprates), amines, thiols, and cyanides, preferentially attack the β-carbon of the double bond. libretexts.org This reaction proceeds through an enolate intermediate, which is then protonated to give the final saturated ketone derivative. libretexts.org

Electrophilic Addition The electron-rich C=C double bond in this compound is susceptible to attack by electrophiles. wikipedia.org In these reactions, the π bond is broken, and two new σ bonds are formed. lasalle.edu

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) proceeds via protonation of the double bond to form a carbocation intermediate. libretexts.org According to Markovnikov's rule, the hydrogen atom adds to the carbon with more hydrogen atoms (C4), and the halide adds to the more substituted carbon (C3), which is adjacent to the electron-withdrawing carbonyl group.

Halogenation: The addition of halogens like bromine (Br₂) results in the formation of a dihalogenated derivative. The reaction typically proceeds through a cyclic halonium ion intermediate, leading to an anti-addition product. lasalle.edu

Formation of Novel this compound Derivatives

The functional groups in this compound serve as handles for the synthesis of a wide array of new chemical entities.

Hydrazone and Related Derivatives: The ketone functionality can readily react with hydrazine (B178648) or its derivatives (e.g., substituted hydrazines, semicarbazide) to form the corresponding hydrazones, semicarbazones, and other related N-substituted imines. The synthesis of undec-10-enehydrazide derivatives from undecylenic acid highlights a similar reactive potential within this class of compounds. innovareacademics.in

Heterocyclic Derivatives: The 1,4-addition of binucleophiles can be used to construct heterocyclic rings. For example, reaction with hydrazine could, under the right conditions, lead to the formation of a pyrazoline derivative.

Cyclopropanation: The electron-deficient double bond can react with sulfur ylides (in the Corey-Chaykovsky reaction) to form a cyclopropyl (B3062369) ring adjacent to the ketone.

Epoxidation: The C=C double bond can be epoxidized using reagents like meta-chloroperoxybenzoic acid (m-CPBA). However, the presence of the ketone may require specific conditions, such as nucleophilic epoxidation using a peroxide source under basic conditions (e.g., hydrogen peroxide and sodium hydroxide).

Research on related azatricyclo[5.2.2.0(2,6)]undec-8-en-1-yl acetate (B1210297) structures has demonstrated the synthesis of various aminoalkyl derivatives, showcasing a strategy for creating novel compounds with potential biological activity. nih.gov

This compound as a Synthetic Building Block in Complex Molecule Synthesis

The α,β-unsaturated ketone motif is a cornerstone in synthetic organic chemistry, making this compound a valuable building block for constructing more complex molecular architectures. Its defined stereochemistry and functional group arrangement allow for predictable transformations.

The utility of related tricyclic undecane (B72203) structures as key intermediates has been demonstrated in the total synthesis of complex natural products. For example, a derivative, (1R,4R,5S,8R,11S*)-3,11-Dimethyl-5-hydroxy-6-isopropyl-3-azatricyclo[6.2.1.04'11]undec-6-en-2-one, was a crucial intermediate in the synthesis of dendrobine. iucr.org Similarly, the total synthesis of herquline B and C involved a carefully orchestrated series of reductions on a complex core structure. nih.gov

The functional groups of this compound allow it to participate in a variety of powerful C-C bond-forming reactions that are central to total synthesis:

Robinson Annulation: As a Michael acceptor, this compound can react with an enolate (from another ketone) in a tandem Michael addition and intramolecular aldol condensation to construct a new six-membered ring, a widely used strategy in steroid and terpenoid synthesis.

Diels-Alder Reaction: While the double bond is electron-deficient, it can potentially act as a dienophile in Diels-Alder reactions with electron-rich dienes, providing a direct route to complex cyclohexene (B86901) derivatives.

Multi-component Reactions: The reactive sites on the molecule can be exploited in sequential or one-pot multi-component reactions to rapidly build molecular complexity.

These applications underscore the potential of this compound and its derivatives as versatile precursors in the synthesis of natural products and other intricate organic molecules. researchgate.netcaltech.edu

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| (E)-Undec-3-en-2-ol |

| (E)-Undec-3-en-2-one |

| (1R,4R,5S,8R,11S*)-3,11-Dimethyl-5-hydroxy-6-isopropyl-3-azatricyclo[6.2.1.04'11]undec-6-en-2-one |

| 1,4-conjugate addition |

| 8,11-dimethyl-3,5-dioxo-4-azatricyclo[5.2.2.0(2,6)]undec-8-en-1-yl acetate |

| Aldol condensation |

| Aminoalkyl derivatives |

| Azatricyclo[5.2.2.0(2,6)]undec-8-en-1-yl acetate |

| Bromine |

| Corey-Chaykovsky reaction |

| Cyclohexene |

| Cyclopropyl |

| Dendrobine |

| Diisobutylaluminium hydride |

| Epoxides |

| Gilman reagents |

| Grignard reagents |

| Halonium ion |

| Herquline B |

| Herquline C |

| Hydrazine |

| Hydrazones |

| Hydrogen bromide |

| Hydrogen chloride |

| Hydrogen peroxide |

| Iridium |

| Lithium diorganocuprates |

| Luche Reduction |

| meta-chloroperoxybenzoic acid |

| Michael addition |

| Organolithium |

| Palladium on Carbon |

| Pyrazoline |

| Raney Nickel |

| Robinson Annulation |

| Semicarbazide |

| Semicarbazones |

| Sodium borohydride |

| Sodium hydroxide |

| Sulfur ylides |

| Undecan-2-ol |

| Undecan-2-one |

| Undec-10-enehydrazide |

Advanced Spectroscopic and Analytical Characterization of Undec 3 En 2 One

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure of Undec-3-en-2-one by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for determining the structure of this compound. careerendeavour.com ¹H NMR provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. ¹³C NMR reveals the number of non-equivalent carbons and their electronic environments. careerendeavour.com The chemical shifts in ¹³C NMR are spread over a wider range than in ¹H NMR, making it easier to identify and count individual nuclei. careerendeavour.com

Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound

This table is based on predictive models and typical chemical shift ranges for similar functional groups. Actual experimental values may vary.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1 (CH₃) | 2.1 - 2.3 | 25 - 30 |

| 2 (C=O) | - | 195 - 205 |

| 3 (=CH) | 6.0 - 6.2 | 128 - 132 |

| 4 (=CH) | 6.7 - 6.9 | 145 - 150 |

| 5 (CH₂) | 2.1 - 2.3 | 32 - 36 |

| 6 (CH₂) | 1.2 - 1.4 | 28 - 32 |

| 7 (CH₂) | 1.2 - 1.4 | 28 - 32 |

| 8 (CH₂) | 1.2 - 1.4 | 28 - 32 |

| 9 (CH₂) | 1.2 - 1.4 | 22 - 26 |

| 10 (CH₂) | 1.2 - 1.4 | 22 - 26 |

To unambiguously assign all proton and carbon signals and to elucidate the precise connectivity within the this compound molecule, two-dimensional (2D) NMR experiments are essential. uit.nomdpi.com

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. princeton.edu For this compound, COSY would show correlations between the protons on C-3 and C-4, C-4 and C-5, and along the rest of the alkyl chain. princeton.edu

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded carbon and proton atoms. columbia.edu Each peak in the HSQC spectrum links a specific proton signal to its attached carbon signal, allowing for the direct assignment of the carbon skeleton based on the proton assignments. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between carbons and protons that are separated by two to four bonds. columbia.edu This is particularly useful for identifying quaternary carbons (like the carbonyl carbon at C-2) and for piecing together different fragments of the molecule. For instance, HMBC would show a correlation between the methyl protons at C-1 and the carbonyl carbon at C-2, as well as the olefinic carbon at C-3. columbia.edu

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is crucial for determining the molecular weight and elemental formula of this compound and for identifying it in complex mixtures.

This compound is a volatile compound, making it well-suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). nih.govnih.gov In this technique, the compound is first separated from other components in a mixture by gas chromatography based on its boiling point and polarity. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a pattern of fragments and their relative abundances, serves as a molecular fingerprint.

The NIST Chemistry WebBook provides gas chromatography data for 3-Undecen-2-one, including its Kovats retention index, which aids in its identification on various GC columns. nist.gov For example, it has a reported semi-standard non-polar Kovats retention index of 1344. nih.govnist.gov GC-MS has been used to identify this compound in studies of volatile compounds in various natural products. thegoodscentscompany.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio, which allows for the determination of its elemental formula. spectroscopyonline.com Techniques like Quadrupole Time-of-Flight (QTOF) mass spectrometry can achieve high mass resolution and accuracy. bruker.com For this compound (C₁₁H₂₀O), the expected monoisotopic mass is 168.1514 Da. nih.govuni.lu HRMS can distinguish this from other compounds with the same nominal mass but different elemental compositions, providing a high degree of confidence in its identification. waters.com

Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts

Data sourced from computational predictions. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 169.15869 | 142.3 |

| [M+Na]⁺ | 191.14063 | 152.2 |

| [M+NH₄]⁺ | 186.18523 | 149.7 |

| [M+K]⁺ | 207.11457 | 145.2 |

| [M-H]⁻ | 167.14413 | 141.6 |

Vibrational Spectroscopy (e.g., Fourier Transform Infrared Spectroscopy)

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring its absorption of infrared radiation. azooptics.comjascoinc.com In the case of this compound, which is an α,β-unsaturated ketone, the FTIR spectrum displays characteristic absorption bands that confirm its structure.

The most notable feature in the FTIR spectrum of an α,β-unsaturated ketone like this compound is the carbonyl (C=O) stretching vibration. Due to conjugation with the carbon-carbon double bond (C=C), this peak is shifted to a lower wavenumber compared to a saturated ketone. orgchemboulder.com Saturated aliphatic ketones typically show a C=O stretch around 1715 cm⁻¹. orgchemboulder.comlibretexts.org However, for α,β-unsaturated ketones, this band appears in the range of 1685-1666 cm⁻¹. orgchemboulder.comlibretexts.org This shift of approximately 25-30 cm⁻¹ is a clear indication of the conjugated system. libretexts.org The C=C double bond stretching vibration for these compounds is also observed in the spectrum. Additionally, the spectrum will show characteristic C-H stretching and bending vibrations associated with the alkyl chain.

Table 1: Characteristic FTIR Absorption Bands for α,β-Unsaturated Ketones

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

| C=O (Carbonyl) | Stretching | 1685-1666 orgchemboulder.comlibretexts.org |

| C=C (Alkene) | Stretching | Varies |

| C-H (Alkyl) | Stretching | ~2991-2850 |

| C-H (Alkyl) | Bending | Varies |

This table presents typical ranges for α,β-unsaturated ketones. The exact position of the peaks for this compound may vary slightly.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. drawellanalytical.comwikipedia.org For this compound, both gas and liquid chromatography are valuable analytical tools.

Gas chromatography (GC) is a powerful technique for assessing the purity of volatile compounds like this compound and for separating its isomers. vernier.comlibretexts.org In GC, the sample is vaporized and passed through a column, and the components are separated based on their boiling points and interactions with the stationary phase. libretexts.org

The purity of an this compound sample can be determined by the number of peaks in the chromatogram; a pure sample should ideally show a single, sharp peak. libretexts.org The presence of multiple peaks indicates impurities. libretexts.org The NIST Chemistry WebBook provides gas chromatography data for this compound, showing a retention index (a measure of where the compound elutes relative to n-alkanes) of 1344 on a non-polar column with a temperature ramp and 1424 with a custom temperature program. nist.gov

GC is also particularly useful for separating isomers. vernier.com this compound can exist as geometric isomers (E and Z) due to the double bond. These isomers often have slightly different physical properties, which can allow for their separation on a suitable GC column. The chromatogram of an isomeric mixture would show distinct peaks for each isomer, allowing for their identification and quantification. researchgate.net

Table 2: Gas Chromatography Data for this compound

| Parameter | Value | Column Type | Temperature Program |

| Retention Index | 1344 nist.gov | Non-polar | Temperature Ramp nist.gov |

| Retention Index | 1424 nist.gov | Non-polar | Custom nist.gov |

Data sourced from the NIST Chemistry WebBook.

High-Performance Liquid Chromatography (HPLC) is another crucial technique for the analysis of this compound, particularly for non-volatile derivatives or when analyzing complex mixtures. drawellanalytical.comwaters.com HPLC separates components based on their interactions with a stationary phase and a liquid mobile phase. wikipedia.org

For α,β-unsaturated ketones, reversed-phase HPLC is a common method. In this technique, a non-polar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). researchgate.net The separation is based on the hydrophobicity of the components. More polar compounds elute earlier, while less polar compounds are retained longer on the column.

HPLC can be used for purity assessment, where a single peak indicates a pure compound. It is also effective in separating isomers and can be used for quantitative analysis to determine the concentration of this compound in a sample. acs.org For instance, studies on other α,β-unsaturated ketones have successfully used HPLC with chiral columns to separate enantiomers. acs.org

X-ray Crystallography for Crystalline Derivatives or Analogs

X-ray crystallography is a definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline compound. anton-paar.com While obtaining a suitable single crystal of this compound itself might be challenging as it is a liquid at room temperature, its crystalline derivatives or analogs can be analyzed to provide precise information about bond lengths, bond angles, and stereochemistry. biointerfaceresearch.com

The process involves directing a beam of X-rays onto a single crystal. The resulting diffraction pattern is used to calculate the electron density and, consequently, the positions of the atoms in the crystal lattice. anton-paar.com

Research on related α,β-unsaturated ketone derivatives has utilized X-ray diffraction to confirm their molecular structures. For example, the structure of 4-benzyloxy-1-oxaspiro-[4.6]-undec-3-en-2-one, a related spirocyclic unsaturated ketone, was characterized by X-ray powder diffraction (XRPD). cambridge.org Similarly, single-crystal X-ray analysis has been used to establish the structure of other complex α,β-unsaturated ketone derivatives. biointerfaceresearch.comresearchgate.net These studies provide valuable insights into the conformational and stereochemical aspects of such molecules, which can be extrapolated to understand the structural properties of this compound.

Mechanistic Organic Chemistry of Undec 3 En 2 One Reactions

Elucidation of Reaction Pathways and Intermediates

The reactivity of Undec-3-en-2-one is dominated by its α,β-unsaturated carbonyl moiety. This functional group provides two primary electrophilic sites: the carbonyl carbon (C2) and the β-carbon (C4). Consequently, nucleophilic attack can occur via two main pathways: a 1,2-addition to the carbonyl group or a 1,4-conjugate addition (Michael reaction) to the carbon-carbon double bond. masterorganicchemistry.com

The most common reaction pathway for enones like this compound, particularly with soft or stabilized nucleophiles, is the Michael addition. libretexts.orglscollege.ac.in The mechanism for this conjugate addition typically proceeds through several key steps:

Formation of the Nucleophile: A proton is abstracted from a pro-nucleophile by a base, generating a nucleophilic species, often a resonance-stabilized enolate or a similar carbanion. wikipedia.org

Nucleophilic Attack: The generated nucleophile attacks the electrophilic β-carbon of this compound. This step is the crucial carbon-carbon bond-forming event. masterorganicchemistry.com

Formation of an Enolate Intermediate: The conjugate addition results in the formation of a new, resonance-stabilized enolate intermediate. The negative charge is delocalized across the oxygen atom and the α-carbon. masterorganicchemistry.comwikipedia.org

Protonation: The enolate intermediate is subsequently protonated, typically by the conjugate acid of the base or a solvent molecule, to yield the final 1,5-dicarbonyl product or a related functionalized ketone. wikipedia.org

This pathway generates a stable adduct while preserving the original carbonyl group for potential further transformations. Besides conjugate additions, this compound can also participate in cycloaddition reactions, where the double bond acts as a dienophile, leading to cyclic structures. researchgate.net

Stereochemical Analysis of Reaction Products

When a nucleophile adds to the double bond of this compound, new stereogenic centers can be created at the α- and β-positions (C3 and C4). The spatial arrangement of atoms in the products, known as stereochemistry, is determined during the bond-forming step. vaia.com The analysis of the resulting product mixture reveals the stereoselectivity of the reaction.

The planar nature of the double bond and the adjacent carbonyl group allows the incoming nucleophile to attack from one of two faces. In the absence of any chiral influence, this results in a racemic mixture of enantiomers. However, if the nucleophile or the catalyst is chiral, or if there is a pre-existing stereocenter in the molecule, the reaction can proceed with diastereoselectivity and/or enantioselectivity. rsc.org

The relative stereochemistry of the two new stereocenters is often described as syn or anti. This outcome is dictated by the geometry of the transition state. The formation of one diastereomer over the other is often influenced by factors such as steric hindrance and the potential for stabilizing electronic interactions in the transition state. umich.edu For example, in organocatalyzed Michael additions, the catalyst can shield one face of the enone, directing the nucleophile to the other face and thus controlling the absolute and relative stereochemistry.

| Product Type | Relative Stereochemistry | Description | Potential Formation Pathway |

|---|---|---|---|

| Diastereomer 1 | syn | Substituents on the α and β carbons are on the same side of the newly formed single bond. | Favored under specific catalytic conditions that stabilize a corresponding transition state. |

| Diastereomer 2 | anti | Substituents on the α and β carbons are on opposite sides of the newly formed single bond. | Often the thermodynamically more stable product due to reduced steric strain. umich.edu |

Kinetic Studies and Reaction Rate Determination

Rate = k[this compound]x[Nucleophile]y[Catalyst]z

where k is the rate constant and x, y, and z are the reaction orders with respect to each species. rsc.org These orders are determined experimentally and provide insight into the composition of the rate-determining step.

Several factors influence the reaction rate:

Nature of the Nucleophile: More potent nucleophiles generally lead to faster reaction rates.

Catalyst: The presence and concentration of a catalyst can dramatically increase the reaction rate by lowering the activation energy. uobabylon.edu.iq

Temperature: Increasing the temperature typically increases the rate constant, as described by the Arrhenius equation. rsc.org

Solvent: The polarity and protic/aprotic nature of the solvent can affect the stability of reactants, intermediates, and transition states, thereby influencing the rate.

While specific kinetic data for this compound reactions are not broadly published, the principles of kinetic analysis allow for a general understanding. For instance, a kinetic isotope effect (KIE) study, where a hydrogen atom is replaced by deuterium (B1214612) at a reactive site, can reveal whether a specific C-H bond is broken in the rate-determining step. umich.edu

| Reaction Condition | Variable Changed | Expected Effect on Rate Constant (k) | Rationale |

|---|---|---|---|

| 1 (Reference) | Standard | kref | Baseline reaction conditions. |

| 2 | Increased Temperature | Increase | Provides more kinetic energy to overcome the activation barrier. rsc.org |

| 3 | Addition of Catalyst (e.g., DBU) | Significant Increase | Opens a lower-energy reaction pathway. uobabylon.edu.iqtandfonline.com |

| 4 | Use of a Bulkier Nucleophile | Decrease | Steric hindrance raises the energy of the transition state. |

Identification of Transition States

The transition state is a fleeting, high-energy configuration along the reaction coordinate that exists for an infinitesimally short time. nih.gov It represents the energy maximum between reactants and intermediates and cannot be isolated or observed directly. nih.gov However, its structure can be inferred from experimental data (like kinetic studies) and, more commonly, modeled using computational chemistry methods such as Density Functional Theory (DFT). nih.govacs.org

For a Michael addition to this compound, the transition state of the rate-determining nucleophilic attack would feature:

Partial formation of the new bond between the nucleophile and the β-carbon.

Partial breaking of the C=C π-bond.

Re-hybridization of the β-carbon from sp2 towards sp3.

A specific geometric arrangement of the reacting molecules, which dictates the stereochemical outcome. rsc.org

Understanding the geometry and energy of the transition state is key to explaining the selectivity of a reaction. ucr.edu For example, in a catalytically controlled asymmetric reaction, the chiral catalyst interacts non-covalently with the substrate in the transition state, making one of the diastereomeric transition states lower in energy, thus favoring the formation of a single enantiomeric product. acs.org

| Transition State Feature | Description for Michael Addition to this compound |

|---|---|

| Bond Formation | The bond between the nucleophile and the β-carbon is partially formed. |

| Bond Breaking | The π-bond between the α- and β-carbons is partially broken. |

| Charge Distribution | Negative charge is delocalized over the nucleophile and the enone system (α-carbon and oxygen). |

| Geometry | The approach of the nucleophile relative to the plane of the enone determines the stereochemistry (syn or anti). |

Role of Catalysts and Reagents in Selectivity and Efficiency

Catalysts and reagents play a pivotal role in modern organic synthesis, enhancing reaction efficiency and directing selectivity. shell.com In reactions of this compound, their function is twofold: to increase the reaction rate and to control which product is formed (chemoselectivity, regioselectivity, and stereoselectivity). ucr.edu

Catalysts achieve this by providing an alternative reaction mechanism with a lower activation energy. uobabylon.edu.iq This allows reactions to proceed under milder conditions and often much faster than the uncatalyzed counterpart.

Efficiency: Basic catalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are highly effective in promoting Michael additions by facilitating the deprotonation of the nucleophile to generate the active enolate. tandfonline.comrsc.org This increases the concentration of the reactive nucleophile, thereby accelerating the reaction.

Selectivity: The true power of catalysis lies in its ability to control selectivity.

Regioselectivity: While this compound has two electrophilic sites, the choice of nucleophile and catalyst can favor 1,4-addition over 1,2-addition. Hard nucleophiles (like organolithium reagents) tend to favor 1,2-addition, whereas soft nucleophiles (like cuprates or enolates) strongly favor the 1,4-Michael addition. masterorganicchemistry.com

Stereoselectivity: This is where catalytic control is most sophisticated. Chiral catalysts, including organocatalysts (e.g., proline derivatives, cinchona alkaloids) and chiral metal complexes, create a chiral environment around the substrate. nih.govresearchgate.net This environment forces the reactants to adopt a specific orientation in the transition state, leading to the preferential formation of one enantiomer or diastereomer. rsc.org For example, a chiral amine catalyst can form a transient iminium ion with the enone, activating it and sterically blocking one of its faces to guide the nucleophilic attack, resulting in high enantiomeric excess (ee).

| Catalyst/Reagent | Type | Role in Reaction of this compound | Typical Outcome |

|---|---|---|---|

| DBU | Achiral Organic Base | Increases rate by generating the nucleophilic enolate. tandfonline.comnih.gov | High yield, racemic or achiral product. |

| Proline-derived Catalyst | Chiral Organocatalyst | Forms a chiral enamine/iminium ion intermediate, controlling the facial selectivity of the attack. nih.gov | High enantioselectivity (high ee). |

| Gilman Reagent (R2CuLi) | Organometallic Reagent | Acts as a soft carbon nucleophile. | High regioselectivity for 1,4-conjugate addition. masterorganicchemistry.com |

| Chiral Phosphine/Metal Complex | Chiral Metal Catalyst | Coordinates to the enone, creating a chiral pocket that directs the nucleophile. researchgate.net | High yield and high enantioselectivity. |

Computational Chemistry and Theoretical Investigations of Undec 3 En 2 One

Quantum Chemical Calculations

Quantum chemical calculations are based on the fundamental principles of quantum mechanics to describe the electronic structure and behavior of molecules. nasa.gov These calculations can provide deep insights into chemical bonding, molecular orbitals, and reaction mechanisms. aps.org

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. mdpi.com It is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. aps.org This approach is generally less computationally intensive than other high-level methods while often providing a high degree of accuracy. mdpi.comresearchgate.net

For a molecule like Undec-3-en-2-one, DFT studies would typically involve:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms.

Frequency Calculations: Predicting vibrational spectra (e.g., IR and Raman) and confirming that the optimized structure is a true energy minimum.

Reactivity Indices: Calculating properties like chemical potential, hardness, and electrophilicity to understand the molecule's reactivity. researchgate.net For instance, in related enone systems, DFT has been used to analyze Frontier Molecular Orbitals (HOMO and LUMO) to predict reactivity in cycloaddition reactions. koyauniversity.org

| Functional Type | Examples | Typical Applications |

|---|---|---|

| Hybrid GGA | B3LYP, PBE0 | General purpose, good for geometries and energies of organic molecules. |

| Meta-GGA | M06-2X, MN15 | Improved accuracy for thermochemistry, kinetics, and non-covalent interactions. researchgate.net |

| Range-Separated | CAM-B3LYP, ωB97X-D | Charge-transfer excitations, spectroscopic properties. |

Ab Initio Calculations

The term ab initio, Latin for "from the beginning," refers to quantum chemistry methods that rely solely on theoretical principles and physical constants, without including empirical data. researchgate.net These methods solve the Schrödinger equation approximately and can be systematically improved to achieve higher accuracy, though at a greater computational cost. nasa.gov

Key ab initio methods include:

Hartree-Fock (HF) Theory: A foundational method that approximates the many-electron wavefunction as a single Slater determinant. It provides a good starting point but neglects electron correlation. mdpi.com

Post-Hartree-Fock Methods: These methods build upon the HF result to include electron correlation, which is crucial for accurate energy predictions. Examples include Møller-Plesset perturbation theory (MP2, MP3, etc.), Configuration Interaction (CI), and Coupled Cluster (CC) theory. mdpi.comnih.gov

While no specific ab initio studies on this compound are documented in the search results, these methods could be employed to provide benchmark data for its electronic energy and structure.

Analysis of Electronic Structure and Orbital Interactions

Understanding the electronic structure involves examining the distribution of electrons within the molecule and the nature of its molecular orbitals (MOs). For this compound, this would focus on the conjugated enone system (C=C-C=O).

Analysis techniques include:

Frontier Molecular Orbital (FMO) Theory: This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are key to understanding a molecule's reactivity, particularly in reactions like cycloadditions where this compound could act as a dienophile. koyauniversity.org

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of bonding by localizing molecular orbitals into bonding, lone pair, and antibonding orbitals. nih.gov This method can quantify interactions like hyperconjugation and delocalization, which are important in the conjugated π-system of this compound. For example, NBO analysis can reveal dative interactions, such as σ → π* or n → π* transitions, which stabilize the molecule. nih.gov

Prediction of Spectroscopic Properties

Computational methods are widely used to predict various spectroscopic properties, aiding in the interpretation of experimental data. nih.govolemiss.edu For this compound, these predictions would be invaluable for its characterization.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is a common method for calculating electronic excitation energies, which correspond to absorptions in the UV-Vis spectrum. researchgate.net This could predict the λmax for the π → π* and n → π* transitions characteristic of the enone chromophore.

Infrared (IR) Spectroscopy: DFT calculations can accurately predict vibrational frequencies. These computed frequencies correspond to the stretching and bending modes of the molecule's functional groups, such as the C=O and C=C stretches in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemical methods can calculate NMR chemical shifts (δ) and spin-spin coupling constants (J). These predictions are highly sensitive to the molecule's 3D structure and electronic environment.

Investigation of Pyramidalization Effects on Alkene Electronic Properties

Pyramidalization refers to the distortion of a normally planar sp²-hybridized atom (like a carbon in a C=C double bond) into a pyramidal geometry. While typically associated with strained ring systems, such distortions can influence the electronic properties of an alkene. In a flexible acyclic molecule like this compound, conformational changes could potentially induce minor non-planar distortions at the double bond. Theoretical investigations could explore how such deviations from planarity, however slight, might affect the energy of the π and π* orbitals, potentially altering the molecule's reactivity and spectroscopic properties.

Molecular Modeling and Simulations

Molecular modeling and simulations encompass a broader range of computational techniques that study molecular behavior over time. uminho.ptscielo.org.co These methods can bridge the gap between quantum mechanical descriptions and macroscopic properties. researchgate.net

For this compound, simulations could involve:

Conformational Analysis: The long alkyl chain of this compound allows for many possible conformations. Molecular mechanics force fields could be used to perform a systematic search for low-energy conformers and understand the flexibility of the molecule.

Molecular Dynamics (MD) Simulations: MD simulations model the atomic motions of a system over time by integrating Newton's laws of motion. scielo.org.co An MD simulation of this compound in a solvent (like water or an organic solvent) could provide insights into its solvation, diffusion, and intermolecular interactions. nih.gov These simulations are crucial for understanding how the molecule behaves in a realistic chemical environment. vscht.cz

| Technique | Primary Focus | Typical System Size | Information Obtained |

|---|---|---|---|

| Quantum Chemistry (DFT, Ab Initio) | Electronic structure, reaction mechanisms | 1 - 1,000 atoms | Energies, orbital shapes, spectroscopic properties, reaction barriers. |

| Molecular Modeling (MD, Monte Carlo) | Dynamic behavior, thermodynamics, conformational sampling | 1,000s - Millions of atoms | Trajectories, free energies, diffusion rates, structural ensembles. |

Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, which features a conjugated system of a double bond and a carbonyl group, the most significant conformational aspect is the rotation around the C2-C3 single bond. This rotation gives rise to two primary planar conformers: the s-trans and s-cis isomers.

s-trans Conformer: In this arrangement, the C=C double bond and the C=O double bond are on opposite sides of the single bond connecting them. This conformation is generally more stable due to reduced steric hindrance between the substituent on the β-carbon (the heptyl group) and the methyl group of the ketone.

s-cis Conformer: Here, the C=C and C=O double bonds are on the same side of the connecting single bond. This arrangement can lead to increased steric repulsion, making it less stable than the s-trans form.

The planarity of these conformers is a result of the stabilizing effect of π-conjugation, which is maximized when the p-orbitals of the participating atoms are aligned. rsc.org Computational methods, such as Density Functional Theory (DFT), are used to calculate the potential energy surface of the molecule as a function of the dihedral angle between the alkene and carbonyl groups. These calculations can precisely determine the energy difference between the s-cis and s-trans conformers and the energy barrier for their interconversion.

Table 1: General Conformational Characteristics of α,β-Unsaturated Ketones

| Conformer | Description | Relative Stability | Key Steric Interaction |

| s-trans | C=C and C=O bonds are on opposite sides of the C-C single bond. | Generally more stable | Minimal steric hindrance. |

| s-cis | C=C and C=O bonds are on the same side of the C-C single bond. | Generally less stable | Potential repulsion between substituents. |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov An MD simulation calculates the net force on each atom and uses this information to model its motion, providing a detailed view of molecular behavior and interactions. For this compound, MD simulations can offer insights into its dynamic properties in various environments, such as in a solvent or interacting with other molecules.

The process of an MD simulation involves:

Initialization: Defining the initial positions and velocities of all atoms in the system.

Force Calculation: Using a force field (a set of empirical potential energy functions) to compute the forces acting on each atom. nih.gov

Integration: Applying Newton's laws of motion to calculate the new positions and velocities of atoms after a small time step.

Prediction of Molecular Reactivity and Stability

The reactivity and stability of this compound can be effectively predicted using quantum chemical calculations, particularly methods based on Density Functional Theory (DFT). whiterose.ac.uk These methods provide information about the electronic structure of the molecule, which is fundamental to its chemical behavior. sydney.edu.au

Frontier Molecular Orbital (FMO) Theory: The reactivity of a molecule is often governed by the interactions of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). ajchem-a.com

HOMO: Represents the outermost electrons and is associated with the molecule's ability to act as a nucleophile or electron donor.

LUMO: Represents the lowest energy site for accepting electrons, indicating the molecule's propensity to act as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a crucial indicator of molecular stability. ajchem-a.com A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. ajchem-a.com Conversely, a small gap indicates higher reactivity. For α,β-unsaturated ketones like this compound, the conjugated system influences the HOMO and LUMO energy levels.

Global Reactivity Descriptors: Based on HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify chemical reactivity and stability. mdpi.com These descriptors, derived from conceptual DFT, provide a quantitative framework for understanding molecular behavior. mdpi.com

Chemical Potential (μ): Measures the tendency of electrons to escape from a system. It is related to the negative of electronegativity.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." mdpi.com

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. mdpi.com α,β-unsaturated carbonyls are known electrophiles, susceptible to nucleophilic attack at both the carbonyl carbon and the β-carbon. wikipedia.org

Molecular Electrostatic Potential (MEP): An MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack.

Red Regions (Negative Potential): Indicate areas of high electron density, typically associated with lone pairs on heteroatoms like the oxygen in the carbonyl group. These are sites prone to electrophilic attack.

Blue Regions (Positive Potential): Indicate areas of low electron density or electron deficiency. For this compound, these would be located around the carbonyl carbon and the β-carbon, marking them as sites for nucleophilic attack. nanobioletters.com

Table 2: Calculated Physicochemical and Reactivity-Related Properties for this compound

| Property | Value | Unit | Source |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -6.96 | kJ/mol | Joback Calculated Property chemeo.com |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -265.73 | kJ/mol | Joback Calculated Property chemeo.com |

| Enthalpy of Vaporization (ΔvapH°) | 46.78 | kJ/mol | Joback Calculated Property chemeo.com |

| Octanol/Water Partition Coefficient (logPoct/wat) | 3.492 | Crippen Calculated Property chemeo.com | |

| McGowan's Characteristic Volume (McVol) | 163.120 | ml/mol | McGowan Calculated Property chemeo.com |

| Critical Pressure (Pc) | 2145.33 | kPa | Joback Calculated Property chemeo.com |

Structure Activity Relationships Sar and Molecular Design for Undec 3 En 2 One Analogs

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a compound and its biological activity. nih.govprotoqsar.com This approach is instrumental in predicting the activity of novel compounds and in understanding the structural features that govern their biological effects. innovareacademics.in

The development of predictive QSAR models for Undec-3-en-2-one analogs, as with other α,β-unsaturated ketones, involves several key steps. wikipedia.orgcopernicus.org Initially, a dataset of compounds with known biological activities is compiled. researchgate.net The three-dimensional structures of these molecules are then generated and optimized to their lowest energy state. researchgate.net

Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. innovareacademics.in These descriptors can be categorized into several classes, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices) parameters. innovareacademics.inresearchgate.net

Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms, are employed to build a mathematical model that correlates the descriptors with the observed biological activity. nih.gov The robustness and predictive power of the resulting QSAR model are then rigorously evaluated using internal and external validation techniques. nih.govnih.gov For instance, a study on quinazoline-4(3H)-one analogs as EGFR inhibitors successfully developed robust 3D-QSAR models with good internal and external validation statistics. nih.gov

A crucial aspect of 3D-QSAR modeling is the alignment of the ligands, where the compounds are superimposed based on a common scaffold. nih.gov For this compound analogs, the undecenone backbone would likely serve as the template for alignment.

Table 1: Key Statistical Parameters in QSAR Model Validation

| Parameter | Description | Acceptable Value |

| r² | Coefficient of determination; indicates the proportion of variance in the dependent variable that is predictable from the independent variable(s). | > 0.6 |

| q² (or R²cv) | Cross-validated correlation coefficient; a measure of the predictive ability of the model for the training set (internal validation). | > 0.5 |

| R²pred | Predictive R² for the external test set; a measure of the predictive ability of the model for new, unseen data. | > 0.6 |

| F-value | The ratio of the variance explained by the model to the unexplained variance; indicates the statistical significance of the model. | High value |

| s (or SEE) | Standard error of the estimate; measures the precision of the model's predictions. | Low value |

This table provides a general overview of commonly used statistical parameters in QSAR studies and their generally accepted threshold values for a robust model.

Through QSAR analysis, it is possible to identify the key structural descriptors that significantly influence the biological activity of this compound analogs. For α,β-unsaturated carbonyl compounds, several descriptors are consistently found to be important. wikipedia.orgresearchgate.net

Hydrophobicity, often represented by the logarithm of the partition coefficient (logP), is a critical factor influencing a compound's ability to cross cell membranes and interact with hydrophobic pockets in target proteins. researchgate.netresearchgate.net Molecular volume and shape descriptors also play a significant role, as they relate to the steric fit of the ligand within its binding site. researchgate.net

Electronic descriptors, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide insights into the molecule's reactivity. The electrophilic nature of the β-carbon in the α,β-unsaturated ketone system is a key feature for its reactivity, particularly in Michael addition reactions with nucleophilic residues in biological targets. wikipedia.orglibretexts.org The presence and nature of substituents on the undecenone scaffold can significantly modulate these electronic properties. researchgate.net

For example, QSAR studies on other α,β-unsaturated carbonyls have highlighted the importance of hydrophobicity and molecular volume in determining their mutagenic activity. researchgate.net Similarly, the toxicity of α,β-unsaturated ketones has been shown to depend on the substituents at the β-carbon. researchgate.net

Ligand-Target Interactions and Binding Modalities (referencing related compounds)

The biological activity of this compound and its analogs is a direct consequence of their interactions with specific molecular targets. The α,β-unsaturated ketone moiety is a key pharmacophore that can engage in both non-covalent and covalent interactions. wikipedia.orgnih.gov

A prominent binding modality for α,β-unsaturated ketones is the Michael addition reaction, where a nucleophilic residue (such as a cysteine thiol) in the target protein attacks the electrophilic β-carbon of the enone. libretexts.orgnih.gov This results in the formation of a covalent bond, leading to irreversible inhibition of the target. For instance, some natural lipid metabolites containing an α,β-unsaturated ketone have been shown to covalently bind to a cysteine residue in the ligand-binding pocket of peroxisome proliferator-activated receptor gamma (PPARγ). nih.gov

Beyond covalent interactions, non-covalent interactions are also crucial for the initial recognition and proper orientation of the ligand within the binding site. cambridgemedchemconsulting.com These interactions include:

Hydrogen bonds: The carbonyl oxygen of the ketone can act as a hydrogen bond acceptor.

Hydrophobic interactions: The long alkyl chain of this compound can engage in hydrophobic interactions with nonpolar residues in the binding pocket. cambridgemedchemconsulting.com

Molecular docking studies can provide valuable insights into these interactions. Such studies have been used to understand the binding of various α,β-unsaturated ketone-containing compounds to their targets, such as EGFR kinase. nih.gov The binding affinity, often quantified by the dissociation constant (Kd), is a measure of the strength of these interactions. malvernpanalytical.com

Table 2: Potential Molecular Interactions of this compound Analogs

| Interaction Type | Functional Group on Ligand | Potential Interacting Residue on Target |

| Covalent (Michael Addition) | α,β-Unsaturated Ketone | Cysteine (thiol group) |

| Hydrogen Bonding | Carbonyl Oxygen | Serine, Threonine, Tyrosine (hydroxyl group); Asparagine, Glutamine (amide group); Arginine, Lysine (amino group) |

| Hydrophobic Interactions | Alkyl Chain | Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan |

| Van der Waals Forces | Entire Molecule | Various residues in the binding pocket |

This table summarizes the potential types of interactions between this compound analogs and a biological target, highlighting the key functional groups and amino acid residues involved.

Rational Design of this compound Derivatives with Modulated Activities

The insights gained from SAR, QSAR, and ligand-target interaction studies form the basis for the rational design of novel this compound derivatives with desired biological activities. exaly.comgu.se The goal is to systematically modify the structure of the parent compound to enhance potency, selectivity, or other pharmacokinetic properties.

Structural modifications can be targeted at different parts of the this compound molecule:

The Alkyl Chain: The length and branching of the alkyl chain can be altered to optimize hydrophobic interactions and improve the fit within the binding pocket. Introducing polar functional groups into the chain could modulate solubility and create new hydrogen bonding opportunities.

The α,β-Unsaturated Ketone Moiety: Modifications to this core structure can fine-tune its reactivity. For example, introducing substituents at the α or β positions can alter the electrophilicity of the β-carbon, thereby modulating the rate of Michael addition. researchgate.net

The Methyl Ketone: The terminal methyl group can be replaced with other functional groups to explore additional interactions. For instance, replacing it with an aromatic ring could introduce π-stacking interactions.

The design process is often iterative. Newly designed compounds are synthesized and then evaluated for their biological activity. These results are then fed back into the QSAR models and docking studies to refine the understanding of the SAR and guide the design of the next generation of compounds. gu.se This cycle of design, synthesis, and testing is a cornerstone of modern drug discovery and lead optimization. nih.gov For example, structure-activity relationship studies on tetrahydroquinolone derivatives led to the discovery that modifying an aryl group could switch the compound's activity from antagonistic to agonistic. nih.gov

Biological and Chemoecological Research on Undec 3 En 2 One

Investigation of Biological Activities (Non-Human Contexts)

The α,β-unsaturated ketone functional group is a structural feature associated with a variety of biological actions, including antimicrobial properties. apsronline.com Studies on this class of compounds suggest they are effective against various bacterial strains. apsronline.comekb.eg The proposed mechanism for their antimicrobial action involves the reaction of these enones with cellular thiols, which are present in proteins and enzymes, thereby disrupting essential biological functions within the microorganism. nih.govnih.gov

While specific studies on undec-3-en-2-one are limited, research on its saturated analogue, undecan-3-one, provides valuable insight. In one study, the antimicrobial activity of undecan-3-one was evaluated against several microorganisms using an impedimetric method. researchgate.net The results indicated that the ketone did not completely inhibit the growth of the bacteria Escherichia coli and Bacillus subtilis. researchgate.nettermedia.pl However, it was found to be an effective agent against the fungi Candida mycoderma and the mould Aspergillus niger. researchgate.nettermedia.pl This suggests that undecan-3-one possesses significant fungistatic properties. termedia.pltermedia.pl This pattern of higher sensitivity for yeasts and moulds compared to bacteria is consistent with observations from studies on various essential oils. termedia.pltermedia.pl

Comparatively, the structural isomer undecan-2-one also demonstrated low activity against bacteria but was more effective against yeasts and moulds, particularly Aspergillus niger. researchgate.net The differing positions of the functional group in undecan-2-one and undecan-3-one and their derivatives appear to influence the profile of their antimicrobial activity. termedia.pl

Antimicrobial Activity of Undecan-3-one

| Microorganism | Type | Observed Activity | Reference |

|---|---|---|---|

| Escherichia coli | Gram-negative Bacteria | No total inhibition of growth | researchgate.nettermedia.pl |

| Bacillus subtilis | Gram-positive Bacteria | No total inhibition of growth | researchgate.nettermedia.pl |

| Candida mycoderma | Yeast | Effective inhibition | researchgate.nettermedia.pl |

| Aspergillus niger | Mould | Effective inhibition | researchgate.nettermedia.pl |

Allelopathy is a biological phenomenon where an organism produces biochemicals, known as allelochemicals, that influence the germination, growth, survival, and reproduction of other organisms. biolscigroup.us These compounds are present in various plant parts and are released into the environment through processes like decomposition, root exudation, and volatilization. biolscigroup.us The effect of an allelochemical is often concentration-dependent, potentially inhibiting growth at high concentrations while promoting it at low concentrations. biolscigroup.us

While direct studies on the allelopathic potential of this compound are not prominent in the available literature, research into the essential oils of various plants reveals that structurally similar ketones possess such properties. For instance, 2-tridecanone, a major component in the essential oil of the invasive plant Acmella radicans, is a compound reported to have possible allelopathic effects. mdpi.comresearchgate.net The essential oil from this plant significantly inhibited the seed germination and seedling growth of several other common plants. mdpi.com Given that this compound is a naturally occurring plant volatile itself, having been identified in Quercus agrifolia, it may possess similar bioactivity, potentially influencing neighboring plants in its ecosystem. nih.gov

Chemoecological Roles

Pheromones are chemical substances produced and released into the environment by an animal that affect the behavior or physiology of others of its own species. britannica.com These chemical messengers are crucial for regulating social and sexual interactions, with functions including mate attraction, trail marking, and alarm signaling. uomustansiriyah.edu.iqanr.fr

The saturated analogue, undecan-3-one, has been identified as a pheromone in the insect world. It functions as an orientation pheromone for the African weaver ant, Oecophylla longinoda, guiding them over short distances. researchgate.nettermedia.pl Furthermore, it has been identified as an attraction pheromone for the butterfly Heliconius erato. researchgate.net

The function of undecanones as pheromones is not limited to these examples. The structural isomer, 2-undecanone, is a minor component of the female sex pheromone of the raspberry cane midge, Resseliella theobaldi. researchgate.net In the broader Cerambycidae family of beetles, pheromones are often phylogenetically conserved, with single compounds or blends of related compounds like hydroxyalkanones serving as aggregation-sex pheromones for multiple species. researchgate.netresearchgate.net This highlights the recurring role of ketone-containing structures in insect chemical communication.

The interactions between plants, insects, and microbes are complex and often mediated by a sophisticated chemical language. scielo.brfrontiersin.org Plants emit a wide array of volatile organic compounds (VOCs) that can influence the behavior of insects, serving to attract pollinators or, conversely, defend against herbivores. academie-sciences.fr this compound has been reported as a natural volatile compound in the coast live oak, Quercus agrifolia, suggesting it is a component of the chemical profile this plant presents to its environment. nih.gov The presence of such compounds can be a primary cue for insects in locating a host plant. scielo.br

Plant-microbe interactions also involve intricate chemical signaling. nih.govmdpi.com An interesting example involving a related compound is the production of undecan-3-one in putrefying trees under the influence of the fungus Fomitopsis piniola. termedia.pl This indicates that the compound can arise not just from the plant itself but from the microbial activity associated with the plant's life cycle and decomposition, adding another layer to its ecological significance.

Chemical communication is the primary mode through which many organisms perceive and interact with their environment. This compound and its saturated analogue, undecan-3-one, participate in this chemical dialogue in several ways.

As an intraspecific signal, undecan-3-one functions as a pheromone. britannica.com Its role as an orientation pheromone in ants (Oecophylla longinoda) and an attraction pheromone in butterflies (Heliconius erato) demonstrates its ability to convey specific information to members of the same species, guiding essential behaviors like orientation and mating. researchgate.nettermedia.pl

As an interspecific signal, or allelochemical, its role is suggested by its presence in plants and its production by microbes. uomustansiriyah.edu.iq The identification of this compound in oak trees indicates it is part of the complex blend of plant volatiles that insects and other organisms use to gather information about a potential food source or host. nih.govacademie-sciences.fr The production of undecan-3-one by fungi on decaying wood further implies a role in the chemical ecology of decomposition, potentially signaling the state of the substrate to other organisms in the ecosystem. termedia.pl

Emerging Research Areas and Prospective Applications of Undec 3 En 2 One

Innovations in Synthetic Methodologies for Undec-3-EN-2-one

The synthesis of α,β-unsaturated ketones, including this compound, is a focal point of innovation in organic chemistry, with a strong emphasis on efficiency, selectivity, and environmental sustainability. Traditional methods are being supplanted by novel catalytic systems that offer milder reaction conditions and greater substrate compatibility.

Recent advancements include the development of a facile Hβ zeolite-catalyzed strategy for synthesizing α,β-unsaturated ketones from alkynes and aldehydes under solvent-free conditions. rsc.org This method proceeds through a tandem hydration/condensation reaction, providing good to excellent yields. rsc.org Another innovative approach involves an iron(III) acetylacetonate (B107027) (Fe(acac)3)-catalyzed cross-coupling of secondary alcohols and aldehydes. researchgate.net This transformation is based on an Oppenauer oxidation followed by a Claisen-Schmidt condensation, where the aldehyde serves as both an oxidant and a reactant. researchgate.net The reaction proceeds without a base and demonstrates a broad substrate scope. researchgate.net

Furthermore, methods utilizing organometallic reagents and novel catalysts are expanding the synthetic toolkit. Germanium(II) salts have been used to synthesize α-alkenyl α,β-unsaturated ketones from existing α,β-unsaturated ketones and aldehydes. acs.org This method allows for the creation of highly substituted unsaturated ketones. acs.org Other notable methods include the condensation of alkenyl trichloroacetates with aldehydes using a mild dibutyltin (B87310) dimethoxide catalyst and phosphorous acid-promoted alkyne-aldehyde hydration-condensation in a two-phase system. organic-chemistry.org

Table 1: Comparison of Innovative Synthetic Methodologies for α,β-Unsaturated Ketones

| Methodology | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|

| Zeolite-Catalyzed Synthesis | Hβ zeolite | Solvent-free conditions, tandem hydration/condensation of alkynes and aldehydes. | rsc.org |